molecular formula C12H11N3O3S B2905632 N-(4-carbamoylthiophen-3-yl)-2-methoxypyridine-3-carboxamide CAS No. 2097867-51-9

N-(4-carbamoylthiophen-3-yl)-2-methoxypyridine-3-carboxamide

货号 B2905632
CAS 编号: 2097867-51-9
分子量: 277.3
InChI 键: WEHWOLJBUTZXAJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-carbamoylthiophen-3-yl)-2-methoxypyridine-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor signaling pathway that plays a critical role in the development and function of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

作用机制

N-(4-carbamoylthiophen-3-yl)-2-methoxypyridine-3-carboxamide binds to the active site of BTK and inhibits its kinase activity, thereby blocking the downstream signaling pathways that are critical for B-cell survival and proliferation. This leads to the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in B-cell malignancies by inhibiting BTK activity and downstream signaling pathways. It also inhibits cell proliferation and migration, which are important processes in the development and progression of B-cell malignancies.

实验室实验的优点和局限性

N-(4-carbamoylthiophen-3-yl)-2-methoxypyridine-3-carboxamide has several advantages for lab experiments, including its high potency and specificity for BTK, as well as its ability to induce apoptosis and inhibit cell proliferation. However, this compound has some limitations, including its potential off-target effects and the need for further optimization to improve its pharmacokinetic properties.

未来方向

There are several future directions for the development and evaluation of N-(4-carbamoylthiophen-3-yl)-2-methoxypyridine-3-carboxamide. These include:
1. Clinical trials: this compound is currently being evaluated in clinical trials for the treatment of B-cell malignancies. Further studies are needed to evaluate its safety and efficacy in larger patient populations.
2. Combination therapy: this compound may be used in combination with other targeted therapies or chemotherapy to improve its efficacy in the treatment of B-cell malignancies.
3. Resistance mechanisms: The development of resistance to BTK inhibitors is a common problem in the treatment of B-cell malignancies. Further studies are needed to identify the mechanisms of resistance to this compound and to develop strategies to overcome it.
4. Pharmacokinetic optimization: Further optimization of the pharmacokinetic properties of this compound may improve its efficacy and reduce its potential side effects.
5. Novel indications: this compound may have potential in the treatment of other diseases where BTK plays a role, such as autoimmune diseases and inflammatory disorders. Further studies are needed to evaluate its potential in these indications.
In conclusion, this compound is a promising small molecule inhibitor that targets BTK and has shown efficacy in preclinical models of B-cell malignancies. Further studies are needed to evaluate its safety and efficacy in clinical trials and to explore its potential in other indications.

合成方法

The synthesis of N-(4-carbamoylthiophen-3-yl)-2-methoxypyridine-3-carboxamide involves a series of chemical reactions that start with the coupling of 2-methoxypyridine-3-carboxylic acid with 4-aminothiophenol to form the corresponding amide. This intermediate is then subjected to carbamoylation using isobutyl chloroformate and diisopropylethylamine. The final product is obtained by deprotection of the carbamate group using trifluoroacetic acid.

科学研究应用

N-(4-carbamoylthiophen-3-yl)-2-methoxypyridine-3-carboxamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has been shown to inhibit BTK activity and downstream signaling pathways, resulting in the induction of apoptosis and inhibition of cell proliferation.

属性

IUPAC Name

N-(4-carbamoylthiophen-3-yl)-2-methoxypyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3S/c1-18-12-7(3-2-4-14-12)11(17)15-9-6-19-5-8(9)10(13)16/h2-6H,1H3,(H2,13,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEHWOLJBUTZXAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)NC2=CSC=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。